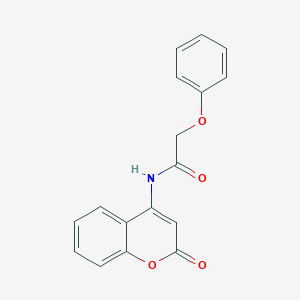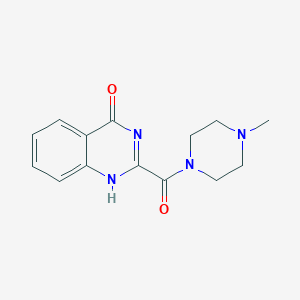
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide, also known as OCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA belongs to the class of chromen-4-one derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Applications De Recherche Scientifique
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been studied for its anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple cellular pathways. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its synthetic nature, which allows for the production of large quantities of pure compound. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models.
Orientations Futures
There are several future directions for research on N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide. One area of interest is the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in vivo, which may provide insights into its efficacy and safety. Finally, the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be synthesized using a multi-step reaction involving the condensation of 2-hydroxyacetophenone with phenoxyacetic acid, followed by cyclization using phosphorous oxychloride and reaction with ammonia. The final product is obtained after purification using column chromatography. The purity and yield of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be optimized by modifying the reaction conditions such as temperature, reaction time, and reagent concentration.
Propriétés
Formule moléculaire |
C17H13NO4 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
N-(2-oxochromen-4-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13NO4/c19-16(11-21-12-6-2-1-3-7-12)18-14-10-17(20)22-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19) |
Clé InChI |
SOWORDBMJDMLCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)

![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)